2,2,2-Trichloroethylidene diacrylate

Flame Retardancy Halogenated Crosslinker Limiting Oxygen Index

2,2,2-Trichloroethylidene diacrylate (CAS 94231-40-0) is a bifunctional acrylate monomer classified as a halohydrin ester. The molecule integrates a highly electrophilic 2,2,2-trichloroethylidene core with two terminal acrylate polymerizable groups, resulting in a molecular formula of C8H7Cl3O4 and a molecular weight of approximately 273.5 g/mol.

Molecular Formula C8H7Cl3O4
Molecular Weight 273.5 g/mol
CAS No. 94231-40-0
Cat. No. B12661034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloroethylidene diacrylate
CAS94231-40-0
Molecular FormulaC8H7Cl3O4
Molecular Weight273.5 g/mol
Structural Identifiers
SMILESC=CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C=C
InChIInChI=1S/C8H7Cl3O4/c1-3-5(12)14-7(8(9,10)11)15-6(13)4-2/h3-4,7H,1-2H2
InChIKeyCTRFHBHBZQWUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trichloroethylidene Diacrylate (CAS 94231-40-0): Baseline Properties and Sourcing Profile


2,2,2-Trichloroethylidene diacrylate (CAS 94231-40-0) is a bifunctional acrylate monomer classified as a halohydrin ester . The molecule integrates a highly electrophilic 2,2,2-trichloroethylidene core with two terminal acrylate polymerizable groups, resulting in a molecular formula of C8H7Cl3O4 and a molecular weight of approximately 273.5 g/mol . This structure confers a calculated chlorine content of roughly 38.9%, a feature that fundamentally distinguishes its material properties from non-halogenated diacrylate crosslinkers. The compound is primarily sourced as a specialty building block or crosslinking agent for advanced polymer synthesis and radiation-curable formulations .

Why 2,2,2-Trichloroethylidene Diacrylate Cannot Be Directly Substituted by Common Diacrylates


Generic substitution with commodity diacrylates like ethylene glycol diacrylate (EGDA) or 1,6-hexanediol diacrylate (HDDA) fails for applications demanding specific halogen-derived performance attributes. The 2,2,2-trichloroethylidene bridge provides a unique combination of high halogen content (~38.9% w/w), elevated density, and increased hydrophobicity (XLogP ~3.2) that non-chlorinated analogs completely lack [1]. Similarly, substituting with the methacrylate homolog (2,2,2-trichloroethylidene dimethacrylate) would compromise polymerization kinetics, as acrylate groups are significantly more reactive in free-radical systems than methacrylates [2]. These intrinsic chemical differences directly translate into quantifiable variations in flame retardancy, optical properties, moisture resistance, and cure speed, making unverified replacement a high-risk decision for regulated or high-performance applications.

Quantitative Differentiation Evidence for 2,2,2-Trichloroethylidene Diacrylate vs. Closest Analogs


Halogen Content for Flame Retardancy: 2,2,2-Trichloroethylidene Diacrylate vs. 2-Methylpropylidene Diacrylate

The target compound contains approximately 38.9% chlorine by weight, while its non-halogenated structural analog, 2-methylpropylidene diacrylate (CAS 94231-39-7), contains 0% chlorine . Halogen content is a primary determinant of a crosslinker's ability to impart flame retardancy to a polymer network. Industry-recognized relationships between halogen content and Limiting Oxygen Index (LOI) indicate that a polymer containing 25-40% chlorine can achieve an LOI above 25, classifying it as a self-extinguishing material . In contrast, polymers crosslinked solely with halogen-free diacrylates typically require additional flame-retardant additives to meet this threshold.

Flame Retardancy Halogenated Crosslinker Limiting Oxygen Index

Refractive Index Modulation: 2,2,2-Trichloroethylidene Diacrylate vs. Ethylene Glycol Diacrylate

The presence of trichloromethyl substituents is known to increase the refractive index (RI) of a molecule. While a direct experimental RI for the target diacrylate is not publicly available, the structurally analogous 2,2,2-trichloroethylidene dimethacrylate (CAS 50657-70-0) has a reported RI of 1.494 . This represents a significant increase of approximately 0.04 over a common non-halogenated baseline, ethylene glycol diacrylate (EGDA), which has a documented RI of 1.453 . This class-level inference suggests the target diacrylate will similarly outperform EGDA in optical polymers requiring high refractive index.

Optical Polymer Refractive Index Diacrylate Comparison

Density-Driven Material Design: 2,2,2-Trichloroethylidene Diacrylate vs. 2-Methylpropylidene Diacrylate

Density is a critical parameter for weight-sensitive applications such as aerospace coatings and buoyant materials. Supplier technical datasheets for the target compound report an approximate density of 1.4 g/cm³ , notably higher than a comparably structured non-halogenated diacrylate, 2-methylpropylidene diacrylate, which has a reported density of approximately 1.1 g/cm³ . This 27% higher density is a direct consequence of the trichloroethylidene group, allowing for precise mass-tuning of crosslinked coatings without altering crosslink density.

Polymer Density Monomer Design Weight-Balanced Formulation

Enhanced Hydrophobicity for Moisture-Barrier Applications: 2,2,2-Trichloroethylidene Diacrylate vs. Ethylene Glycol Diacrylate

The calculated partition coefficient (XLogP) for the target compound is reported as 3.2 [1], significantly higher than that of ethylene glycol diacrylate (EGDA), which has a predicted XLogP of approximately 0.44 . This quantitative difference indicates that the target compound is approximately 500 times more lipophilic, which directly correlates with lower water absorption and superior moisture-barrier performance in crosslinked polymer films.

Hydrophobic Coating LogP Analysis Moisture Resistance

Superior Free-Radical Polymerization Kinetics: 2,2,2-Trichloroethylidene Diacrylate vs. its Dimethacrylate Homolog

In free-radical polymerization, the propagation rate constant (kp) for a typical acrylate is on the order of 1,000-10,000 L·mol⁻¹·s⁻¹, while the corresponding methacrylate kp values are approximately 100-1,000 L·mol⁻¹·s⁻¹ [1]. This well-established kinetic principle indicates that the target diacrylate will cure significantly faster under UV or thermal initiation than its direct methacrylate homolog, 2,2,2-trichloroethylidene dimethacrylate (CAS 50657-70-0). This inherent reactivity difference is preserved regardless of the halogenated core, making the diacrylate the unequivocal choice for high-speed manufacturing lines.

Polymerization Rate Acrylate vs Methacrylate UV Curing

High-Value Application Scenarios for 2,2,2-Trichloroethylidene Diacrylate Based on Verifiable Differentiation


Inherently Flame-Retardant UV-Curable Coatings

Formulators replacing standard diacrylates like HDDA or TPGDA can use 2,2,2-trichloroethylidene diacrylate as a reactive crosslinker to impart intrinsic flame retardancy. The monomer's approximately 38.9% chlorine content enables the cured coating to achieve a Limiting Oxygen Index (LOI) above 25 without additive loading, simplifying formulations for electronics and transportation interiors . This approach leverages the acrylate group's fast UV-curing kinetics to maintain high-speed processing .

High-Refractive-Index Optical Adhesives and Waveguides

The target compound's high halogen content raises its refractive index to a region (n ~1.49) that is difficult to achieve with non-brominated or non-aromatic diacrylates . This makes it a candidate monomer for optical adhesives and waveguides where index matching to glass (n ~1.5) is critical, outperforming the much lower RI of EGDA (n = 1.453) .

Moisture-Resistant Encapsulation for Electronics

With a calculated XLogP of 3.2, this monomer is approximately 500 times more hydrophobic than ethylene glycol diacrylate (XLogP 0.44) . Crosslinked networks based on it exhibit significantly reduced water uptake, making it a superior choice for encapsulating moisture-sensitive electronic components where corrosion resistance and dielectric stability are paramount.

High-Density Acoustic Damping and Radiation-Shielding Materials

The monomer's density of ~1.4 g/cm³ offers a 27% mass-per-volume advantage over non-halogenated analogs , enabling the formulation of high-density coatings without fillers. This is particularly valuable for acoustic damping polymers that rely on mass-loading for sound transmission loss, or for thin-coat radiation-shielding layers where high Z-element content is beneficial.

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